molecular formula C10H13ClFN B2813458 N-Cyclobutyl-4-fluoroaniline hydrochloride CAS No. 2228694-06-0

N-Cyclobutyl-4-fluoroaniline hydrochloride

Cat. No.: B2813458
CAS No.: 2228694-06-0
M. Wt: 201.67
InChI Key: YUKKTNPQGBZNBZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-fluoroaniline hydrochloride is an organic compound featuring a cyclobutyl group attached to the nitrogen of a 4-fluoroaniline moiety, with a hydrochloride salt enhancing its solubility. The fluorine atom at the para position of the aromatic ring contributes to electronic effects (e.g., increased electronegativity) and metabolic stability, common in medicinal chemistry optimizations.

Properties

IUPAC Name

N-cyclobutyl-4-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKTNPQGBZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-4-fluoroaniline hydrochloride generally involves the following steps:

    Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced to the nitrogen atom. This can be achieved using cyclobutyl halides in the presence of a base.

    Fluorination: The next step involves the introduction of a fluorine atom to the para position of the benzene ring. This can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyclobutyl-4-fluoroaniline hydrochloride has been investigated for its potential as a therapeutic agent, particularly in the development of small molecule probes and inhibitors.

1.1. Small Molecule Probes

Recent studies have highlighted the use of N-Cyclobutyl-4-fluoroaniline derivatives as small molecule probes that can stabilize proteins involved in neurodegenerative diseases. For instance, a study reported the synthesis of small molecules that post-translationally stabilize the survival motor neuron protein, which is crucial for treating spinal muscular atrophy . The compound's structural features allow it to interact effectively with target proteins, enhancing their stability and function.

1.2. Antibacterial Activity

N-Cyclobutyl-4-fluoroaniline and its derivatives have shown promising antibacterial activity against various pathogens, including Pseudomonas aeruginosa. The compound's ability to inhibit type III secretion systems (T3SS) in bacteria has been documented, which is vital for preventing bacterial virulence . The mechanism involves blocking the secretion of effector proteins that facilitate bacterial infection.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR analyses to identify how modifications to the aniline moiety affect biological activity.

2.1. Modifications and Their Effects

The introduction of various substituents on the aniline ring has been shown to impact the compound's efficacy and selectivity against bacterial strains. For example, fluorination at specific positions has been linked to enhanced antibacterial properties while maintaining low toxicity profiles .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

  • Formation of Aniline Derivatives : Starting from commercially available 4-fluoroaniline, cyclobutyl groups can be introduced through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm their structure and purity .

Case Studies

Several case studies illustrate the practical applications of this compound:

4.1. Antimicrobial Research

In a study examining novel antibacterial agents, derivatives of N-Cyclobutyl-4-fluoroaniline were tested against resistant strains of Staphylococcus aureus. Results indicated that certain modifications led to significant reductions in bacterial growth, suggesting potential for development into therapeutic agents .

4.2. Drug Development Initiatives

Pharmaceutical companies have explored this compound in drug development pipelines targeting multi-drug resistant infections. The compound's unique properties make it a candidate for further clinical trials aimed at addressing urgent public health challenges .

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclobutyl group and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Cyclobutyl vs. Fluorine vs. Trifluoromethyl/Chlorine: The 4-fluoro substituent offers moderate electron-withdrawing effects, enhancing aromatic ring stability without the extreme hydrophobicity of fluoxetine’s trifluoromethyl group . Unlike chlorphenoxamine’s chlorine, fluorine is less bulky and may reduce off-target interactions .
  • Physicochemical Properties :

    • Hydrochloride salts universally improve water solubility. The target compound’s solubility is expected to be moderate, between memantine (highly lipophilic) and fluoxetine (balanced by trifluoromethyl) .
    • Melting points and logP values are unavailable in the evidence, but fluorine’s electronegativity likely lowers the pKa of the aniline NH, affecting protonation and membrane permeability.
  • Therapeutic Implications: The combination of cyclobutyl and fluorine may favor CNS activity (e.g., antidepressants, anticonvulsants), as seen in dosulepin and fluoxetine . However, the lack of a tricyclic or SSRI moiety suggests a novel mechanism.

Research Findings and Limitations

  • Structural Insights: Cyclobutyl groups are rare in approved drugs due to synthetic challenges and ring strain.
  • Metabolic Stability: Fluorine at the para position likely reduces oxidative metabolism in the liver, extending half-life compared to non-halogenated analogs .
  • Gaps in Data : The evidence provided lacks explicit pharmacological or kinetic data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.

Biological Activity

N-Cyclobutyl-4-fluoroaniline hydrochloride, a compound characterized by its unique cyclobutyl and fluorine substituents, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine with a cyclobutyl group attached to the nitrogen atom and a fluorine atom at the para position of the aniline ring. This structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity due to electronic effects, while the cyclobutyl group may influence steric interactions. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, modulating various biochemical pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug development for diseases such as cancer and metabolic disorders .

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Enzyme A0.5
Enzyme B1.2
Enzyme C0.3

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. It has shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 2: Antitumor Activity Data

Cancer Cell LineIC50 (µM)Effectiveness (%)Reference
HCT1160.6496.9
MV4-110.8285.0
KMS-12 BM1.578.5

Study on SMN Protein Increase

In vivo studies demonstrated that compounds similar to this compound can increase survival motor neuron (SMN) protein levels in models of spinal muscular atrophy (SMA). This suggests a potential therapeutic role for the compound in neurodegenerative diseases .

Study on FLT3 Inhibition

A related compound was shown to inhibit FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML). The structure-activity relationship (SAR) studies indicated that modifications similar to those found in this compound enhance FLT3 inhibitory activity, suggesting its utility in cancer therapy .

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